Metabolite Identity and Retained Phytotoxicity vs. Chlortoluron Ring-Oxidation Products
As the primary N-monodemethylated metabolite of chlortoluron, 1-(3-chloro-4-methylphenyl)-3-methylurea retains significant phytotoxicity, in contrast to the essentially non-phytotoxic products of ring-methyl oxidation [1]. This differential activity is critical for understanding the selective action of chlortoluron and the fate of its residues.
| Evidence Dimension | Retention of phytotoxicity (qualitative assessment) |
|---|---|
| Target Compound Data | Significant phytotoxicity retained |
| Comparator Or Baseline | Chlortoluron ring-methyl oxidation metabolites |
| Quantified Difference | Target compound: significant phytotoxicity; Comparator: essentially non-phytotoxic |
| Conditions | Hill reaction inhibition assay using isolated chloroplasts |
Why This Matters
This metabolic differentiation explains the persistence of herbicidal activity in certain plant species and is essential for designing accurate environmental fate studies.
- [1] Ryan, P.J. (1981). Studies on the mechanism of the selective action of chlortoluron in cereals and cereal weeds. PhD Thesis, Royal Holloway College, University of London. View Source
